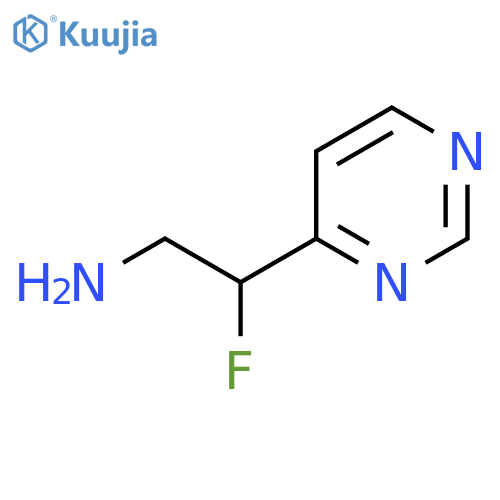Cas no 2228371-65-9 (2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine)

2228371-65-9 structure
商品名:2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine
- 2228371-65-9
- EN300-1764861
-
- インチ: 1S/C6H8FN3/c7-5(3-8)6-1-2-9-4-10-6/h1-2,4-5H,3,8H2
- InChIKey: HNVJNQJYIZQUHH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CN=CN=1)CN
計算された属性
- せいみつぶんしりょう: 141.07022543g/mol
- どういたいしつりょう: 141.07022543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 99
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 51.8Ų
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764861-10.0g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1764861-5.0g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1764861-10g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 10g |
$5897.0 | 2023-09-20 | ||
| Enamine | EN300-1764861-5g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 5g |
$3977.0 | 2023-09-20 | ||
| Enamine | EN300-1764861-0.25g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1764861-2.5g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1764861-0.05g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1764861-1g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1764861-0.5g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1764861-1.0g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 1g |
$1371.0 | 2023-06-03 |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
2228371-65-9 (2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine) 関連製品
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
